1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
Overview
Description
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is an organosilicon compound with the molecular formula C21H24OSi2. It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. In this method, this compound reacts with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst. The reaction is typically carried out in a solvent such as dichloroethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: Substitution reactions can replace one or more phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of hyper-cross-linked porous polymers, which have applications in water treatment and adsorption of organic dyes and heavy metals.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane involves its ability to form stable silicon-oxygen bonds. This property makes it an effective precursor for the synthesis of siloxane-based materials. The compound’s molecular structure allows it to interact with various molecular targets, facilitating reactions such as polymerization and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
- 1,1,2-Trimethyl-1,2,2-triphenyldisilane
- 1,1,1-Triethyl-2,2,2-triphenyldisilane
Uniqueness
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to form hyper-cross-linked porous polymers sets it apart from other similar compounds. Additionally, its high thermal stability and reactivity make it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
trimethyl(triphenylsilyloxy)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXDOWHLFKTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335047 | |
Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799-53-1 | |
Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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